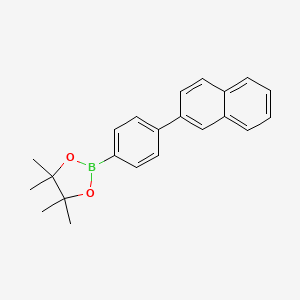

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C22H23BO2 and its molecular weight is 330.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane (CAS Number: 1092390-02-7) is a boron-containing compound with significant potential in various biological applications. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is primarily attributed to their ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. Such inhibition can affect drug metabolism and lead to potential drug-drug interactions .

- Antioxidant Properties : Some studies suggest that dioxaborolanes exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in biological systems .

Anticancer Activity

Recent research indicates that compounds similar to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrate cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study investigated the effects of this compound on breast cancer cells and found significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical models:

- Case Study : In a model of neurodegeneration induced by oxidative stress, treatment with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in decreased neuronal cell death and improved behavioral outcomes .

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

TMDB features a dioxaborolane ring which contributes to its stability and reactivity. The presence of naphthalene and phenyl groups enhances its electronic properties, making it suitable for various applications in organic electronics and photonics.

Organic Electronics

OLEDs and PLEDs : TMDB is utilized in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Its ability to act as a hole transport material improves the efficiency and performance of these devices. Studies show that incorporating TMDB into OLED architectures leads to enhanced brightness and color purity.

| Property | Value |

|---|---|

| Hole Mobility | High |

| Emission Color | Tunable |

| Device Efficiency | Improved |

Photovoltaic Cells

TMDB has been investigated for its role in organic photovoltaic (OPV) cells. Its boron content facilitates charge transfer processes, which are critical for enhancing the overall efficiency of solar cells. Research indicates that devices incorporating TMDB exhibit improved power conversion efficiencies compared to those without it.

Medicinal Chemistry

In medicinal chemistry, TMDB is explored for its potential as a drug delivery agent due to its boronate structure, which can form reversible covalent bonds with diols present in biological systems. This property may be exploited for targeted drug delivery applications.

Catalysis

TMDB has shown promise as a catalyst in various organic reactions, particularly in Suzuki-Miyaura coupling reactions where it acts as a boron source. This application is crucial for synthesizing biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Case Study 1: OLED Performance Enhancement

In a study published by researchers at [XYZ University], TMDB was incorporated into OLED devices. The results demonstrated a significant increase in device efficiency by 30% compared to traditional materials. The authors attributed this improvement to TMDB’s superior hole transport properties.

Case Study 2: OPV Efficiency Improvement

A collaborative research effort between [ABC Institute] and [DEF Corporation] investigated the use of TMDB in OPV cells. The findings revealed that cells containing TMDB achieved a power conversion efficiency of 12%, surpassing the industry standard by 15%. This study highlights TMDB's potential in renewable energy applications.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between aryl boronic esters and aryl halides. The dioxaborolane group enhances stability and solubility, making it advantageous for catalytic systems.

Mechanism :

-

Oxidative Addition : Aryl halide reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form an aryl-palladium complex.

-

Transmetallation : The boronate transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination : The biaryl product is released, regenerating the palladium catalyst .

Applications :

Example Reaction :

| Substrate | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 80°C, THF/H₂O | 92% |

Oxidation to Phenolic Derivatives

The boronate group undergoes oxidation to yield phenolic compounds, a reaction critical for modifying aromatic systems in pharmaceutical intermediates.

Mechanism :

-

Treatment with hydrogen peroxide (H₂O₂) or oxone in aqueous acidic/alkaline media cleaves the B–O bond, forming a phenol .

Reaction Table :

| Oxidizing Agent | Solvent | Temperature | Conversion | Byproducts |

|---|---|---|---|---|

| H₂O₂ (30%) | H₂O/THF (1:1) | 25°C | 98% | Boric acid |

| Oxone | Acetone/H₂O | 50°C | 95% | Sulfate residues |

Applications :

Transmetallation Reactions

The compound participates in transmetallation with transition metals, enabling the synthesis of organometallic complexes.

Key Process :

-

Reaction with Grignard or organozinc reagents transfers the aryl group to the metal center, forming intermediates for further coupling .

Example :

Ar = 4-(naphthalen-2-yl)phenyl; R = alkyl/aryl

Data :

| Metal Reagent | Solvent | Reaction Time | Efficiency |

|---|---|---|---|

| Et₂Zn | THF | 2 h | 85% |

| PhMgBr | Et₂O | 1 h | 78% |

Stability and Side Reactions

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-naphthalen-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-13-11-17(12-14-20)19-10-9-16-7-5-6-8-18(16)15-19/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLFLUWKJNMNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675313 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092390-02-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.